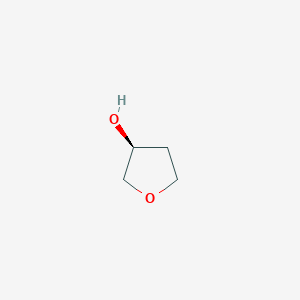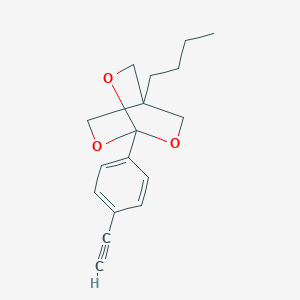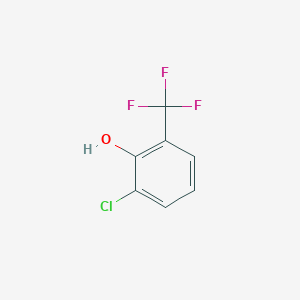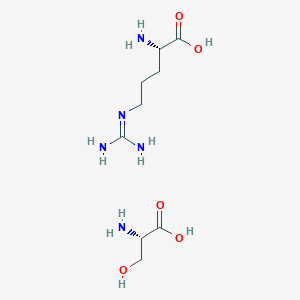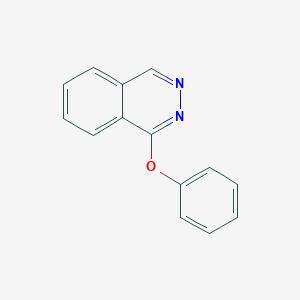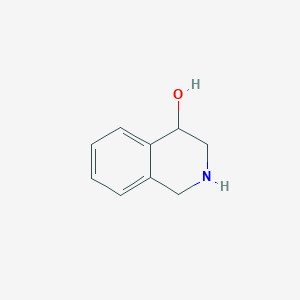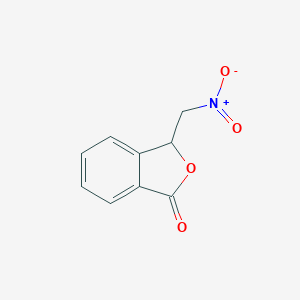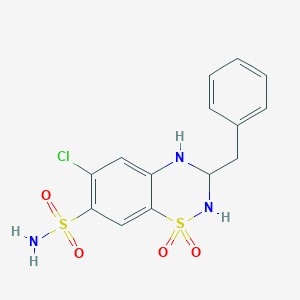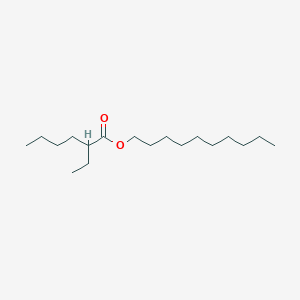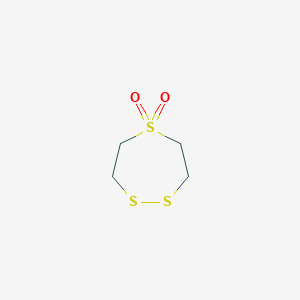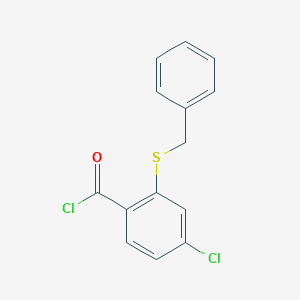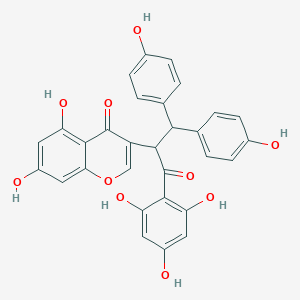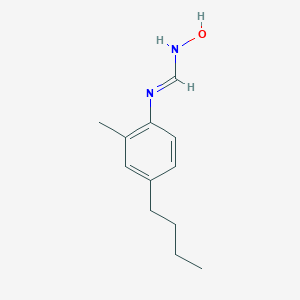
HET0016
Overview
Description
Mechanism of Action
Target of Action
HET0016, also known as N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide or N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) acting via inhibition of CYP4A . The primary targets of this compound are the enzymes of the CYP4A and CYP4F families .
Mode of Action
This compound selectively inhibits the synthesis of 20-HETE by interacting with its targets, the CYP4A and CYP4F enzymes . This interaction results in the inhibition of angiogenesis and tumor growth .
Biochemical Pathways
The arachidonic acid pathway metabolite 20-HETE contributes to ischemia/reperfusion brain injury . Inhibition of 20-HETE formation by this compound can protect the brain from global ischemia . It has also been shown to inhibit the p38 MAPK signaling pathway .
Pharmacokinetics
This compound has a hydrophobic nature, which limits its full potential . An improved intravenous formulation of this compound with hpßcd has been generated to facilitate its application . This formulation demonstrated good biosafety and could pass through the blood-brain barrier .
Result of Action
This compound has been shown to inhibit angiogenesis and tumor growth . It can also protect the immature brain from traumatic brain injury (TBI) . In comparison with this compound, the prodrug-loaded liposomes better inhibited inflammation and improved neuronal degeneration, which further led to lesion volume reduction, upgraded behavioral task performance, and ameliorated the degree of TBI impairment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species can facilitate the application of this compound in protection from TBI . The prodrug-loaded liposomes designed for this compound are responsive to reactive oxygen species .
Biochemical Analysis
Biochemical Properties
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide inhibits the formation of 20-HETE, a major biologically active cytochrome P450 metabolite of arachidonic acid in the kidney and liver . It has been shown to selectively inhibit CYP4A and 4F isoforms . The IC50 values for inhibition of CYP4A1, CYP4A2, and CYP4A3-catalyzed 20-HETE synthesis are 17.7 nM, 12.1 nM, and 20.6 nM respectively .
Cellular Effects
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been reported to decrease tumor growth and lung metastasis in animal models . It has also been shown to reduce migration and invasion of tumor cells and levels of metalloproteinases in the lungs of animals treated with it . In vitro, it has been found to decrease the proliferation of U251 glioma cells .
Molecular Mechanism
The molecular mechanism of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide involves the inhibition of 20-HETE synthesis. After cerebral ischemia, calpain activates and hydrolyzes eIF4G, which can significantly inhibit intracellular protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been shown to have long-term effects on cellular function. For example, it has been reported to attenuate neuroinflammation and improve neurological deficit in a rat model of juvenile traumatic brain injury .
Dosage Effects in Animal Models
In animal models, the effects of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide vary with different dosages. For instance, in a study where male rats underwent controlled cortical impact followed by intravenous injection with N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide (1 mg/kg, 2 h post-injury, once/day for 3 days), it was found that the compound has good biosafety and can pass through the blood-brain barrier .
Metabolic Pathways
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide is involved in the arachidonic acid pathway . It inhibits the formation of 20-HETE, a metabolite of arachidonic acid, which is known to contribute to ischemia/reperfusion brain injury .
Transport and Distribution
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide can be transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier .
Subcellular Localization
Given its role in inhibiting the formation of 20-HETE, it is likely that it interacts with cytochrome P450 enzymes, which are typically located in the endoplasmic reticulum and mitochondria of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: HET0016 is synthesized through a series of chemical reactions involving the formation of formamidine derivatives. The synthesis typically involves the reaction of 4-butyl-2-methylphenylamine with formamide under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: HET0016 primarily undergoes inhibition reactions where it selectively inhibits the cytochrome P450 enzymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid. This inhibition is non-competitive and irreversible .
Common Reagents and Conditions: The inhibition reactions involving this compound typically occur in the presence of cytochrome P450 enzymes, such as CYP4A1, CYP4A2, and CYP4A3. The reactions are conducted under physiological conditions, often in vitro or in vivo, to study the compound’s effects on enzyme activity .
Major Products Formed: The primary outcome of reactions involving this compound is the inhibition of 20-hydroxyeicosatetraenoic acid synthesis. This leads to a decrease in the levels of this metabolite, which in turn affects various biological processes such as angiogenesis and tumor growth .
Scientific Research Applications
Comparison with Similar Compounds
HET0016 is unique in its high selectivity and potency as an inhibitor of 20-hydroxyeicosatetraenoic acid synthesis. Similar compounds include:
17-Octadecynoic Acid (17-ODYA): Another inhibitor of cytochrome P450 enzymes, but less selective compared to this compound.
1-Aminobenzotriazole (1-ABT): A non-selective inhibitor of cytochrome P450 enzymes, used in various studies but with broader effects.
Rubiarbonone C: A selective inhibitor of cytochrome P450 4F enzymes, showing potent inhibitory activity but with different enzyme specificity compared to this compound.
This compound stands out due to its specificity for cytochrome P450 enzymes involved in 20-hydroxyeicosatetraenoic acid synthesis, making it a valuable tool for targeted research and therapeutic applications .
Properties
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOGBKNFIHKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CNO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369449 | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339068-25-6 | |
| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HET0016?
A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]
Q2: How does this compound interact with CYP4A enzymes?
A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.
Q3: What are the downstream effects of CYP4A inhibition by this compound?
A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:
- Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]
- Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]
- Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []
Q4: Does this compound affect angiogenesis?
A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []
Q5: How does this compound interact with other signaling pathways in the body?
A5: Research indicates that this compound can influence various signaling pathways:
- MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]
- ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.
Q7: Are there any specific material compatibility or stability concerns with this compound?
A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]
Q8: How has this solubility issue been addressed in research?
A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]
Q9: What are the key considerations for the formulation of this compound?
A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]
Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?
A10: Common analytical techniques used to study this compound include:
Q11: What preclinical models have been used to investigate the efficacy of this compound?
A11: The efficacy of this compound has been explored in various preclinical models:
- Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]
- Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


